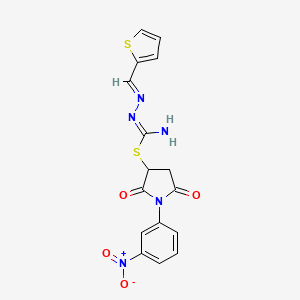![molecular formula C14H13N5OS B5850047 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide](/img/structure/B5850047.png)
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide, also known as AR-C118925, is a chemical compound used in scientific research. It belongs to the class of tetrazole-based compounds, which have shown potential in drug discovery due to their diverse biological activities. AR-C118925 has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
科学研究应用
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide has been studied for its potential applications in various fields, including cancer research, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, this compound has been shown to reduce inflammation and improve cardiovascular function.
作用机制
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide is a selective antagonist of the P2Y2 receptor, which is a member of the purinergic receptor family. The P2Y2 receptor is involved in various physiological processes, including cell proliferation, migration, and differentiation. This compound inhibits the activation of the P2Y2 receptor by blocking the binding of extracellular nucleotides, which are the natural ligands of the receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis by activating the caspase pathway. In animal models, it reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also improves cardiovascular function by reducing oxidative stress and increasing nitric oxide production.
实验室实验的优点和局限性
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide has several advantages for lab experiments. It is a selective antagonist of the P2Y2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. It has also been shown to have low toxicity in animal models, which makes it a safe compound to use in experiments. However, its limited solubility in water and other solvents may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide. One potential application is in cancer therapy, where it could be used as a chemotherapeutic agent. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the role of the P2Y2 receptor in various physiological processes is still not fully understood, and further studies are needed to elucidate its functions and potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields, including cancer research, inflammation, and cardiovascular diseases. Its selective antagonism of the P2Y2 receptor makes it a useful tool for studying the role of this receptor in various physiological processes. Further studies are needed to determine its efficacy in vivo and its potential therapeutic applications.
合成方法
The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide involves the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride. The resulting compound is then reacted with sodium azide and copper(I) chloride to form 2-naphthylacetyl azide. Finally, the azide group is reduced with sodium borohydride in the presence of methyl iodide to produce this compound.
属性
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-19-14(16-17-18-19)21-9-13(20)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLGCCQRSKQBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5849964.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5849992.png)

![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)
![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)

![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)





![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)
![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
